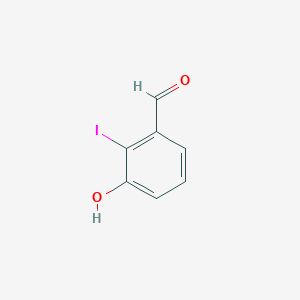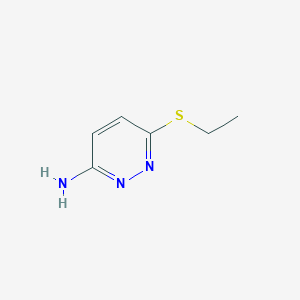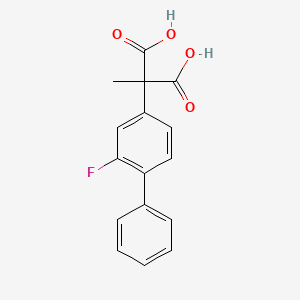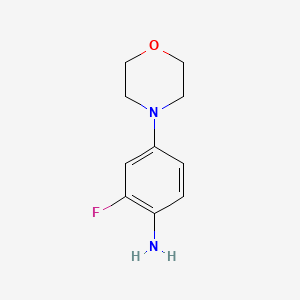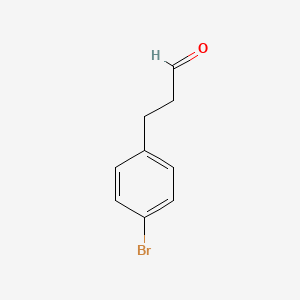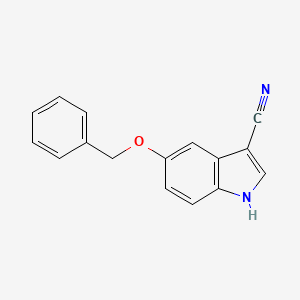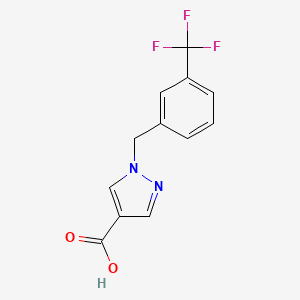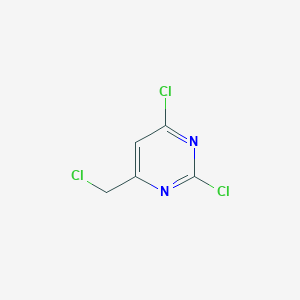
2,4-Dichloro-6-(chlorométhyl)pyrimidine
Vue d'ensemble
Description
“2,4-Dichloro-6-(chloromethyl)pyrimidine” is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . This compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The InChI code for “2,4-Dichloro-6-(chloromethyl)pyrimidine” is 1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
As for the chemical reactions involving “2,4-Dichloro-6-(chloromethyl)pyrimidine”, it’s known that 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-6-(chloromethyl)pyrimidine” include a molecular weight of 197.45, and a melting point of 32-33°C .
Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés de la pyrimidine, y compris la 2,4-Dichloro-6-(chlorométhyl)pyrimidine, ont été étudiés pour leurs propriétés anti-inflammatoires. Ils sont connus pour inhiber l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela les rend précieux dans le développement de nouveaux médicaments anti-inflammatoires.
Recherche anticancéreuse
L'échafaudage de la pyrimidine est un élément central pour une large gamme d'applications pharmacologiques, y compris les activités anticancéreuses. Les dérivés de la pyrimidine sont utilisés dans la modulation de la leucémie myéloïde et du traitement du cancer du sein. Des médicaments comme l'imatinib, le dasatinib et le nilotinib sont à base de pyrimidine et constituent des traitements établis pour la leucémie .
Activités antimicrobiennes et antifongiques
Les pyrimidines présentent des propriétés antimicrobiennes et antifongiques, ce qui les rend importantes dans la synthèse de composés pouvant être utilisés pour traiter les infections causées par les bactéries et les champignons .
Synthèse de composés d'importance médicale
This compound: est utilisée dans la synthèse de composés d'importance médicale tels que les 4-aryl-5-pyrimidinylimidazoles. Ces composés ont des applications potentielles dans divers domaines thérapeutiques .
Synthèse chimique et études de réactivité
Ce composé est utilisé comme réactif de départ pour la synthèse de pyrimidines disubstituées par amination en tandem et couplage croisé de Suzuki-Miyaura. Il est également impliqué dans la synthèse de biarylpyrimidines, qui est importante dans le développement de nouvelles entités chimiques .
Recherche pharmacologique
Les diverses activités biologiques des dérivés de la pyrimidine en font un sujet d'intérêt en recherche pharmacologique. Ils sont impliqués dans l'étude de diverses activités biologiques, notamment les activités antihypertensives, antileishmaniennes, antituberculostatiques, anticonvulsivantes, diurétiques et potassium-épargnantes .
Safety and Hazards
Mécanisme D'action
Target of Action
2,4-Dichloro-6-(chloromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . .
Biochemical Pathways
The affected pathways involve the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation, which is a normal feedback of the body to safeguard tissues against disease or infection .
Result of Action
The result of the action of 2,4-Dichloro-6-(chloromethyl)pyrimidine is likely to be a reduction in inflammation due to its inhibitory response against the expression and activities of certain vital inflammatory mediators . .
Analyse Biochimique
Cellular Effects
The effects of 2,4-Dichloro-6-(chloromethyl)pyrimidine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(chloromethyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby affecting cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(chloromethyl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(chloromethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(chloromethyl)pyrimidine within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors are important for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
2,4-Dichloro-6-(chloromethyl)pyrimidine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2,4-dichloro-6-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAMSWHMUDREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566786 | |
| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94170-66-8 | |
| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-6-(chloromethyl)pyrimidine in the synthesis of Homo-C-nucleosides?
A1: 2,4-Dichloro-6-(chloromethyl)pyrimidine serves as a crucial starting material in the synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (compound 3 in the research paper), a Homo-C-nucleoside. [] The compound's structure, featuring a chloromethyl group at the 6-position and two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, allows for specific chemical transformations that ultimately lead to the desired Homo-C-nucleoside. []
Q2: Can you describe the synthetic route involving 2,4-Dichloro-6-(chloromethyl)pyrimidine for Homo-C-nucleoside synthesis?
A2: The synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (3) from 2,4-Dichloro-6-(chloromethyl)pyrimidine (4) involves a multi-step process: []
- Conversion to Phosphorane: Compound 4 is first converted into a phosphorane derivative (5). []
- Wittig Reaction: The phosphorane 5 undergoes a Wittig reaction with 2,3-O-isopropylidene-5-O-tritylribose (6), resulting in the formation of a Homo-C-nucleoside intermediate (9). []
- Functional Group Transformations: The intermediate 9 then undergoes a series of reactions including monoamination, hydrogenolytic halogen exchange, and deprotection steps to finally yield the target Homo-C-nucleoside 3 and its isomer. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)
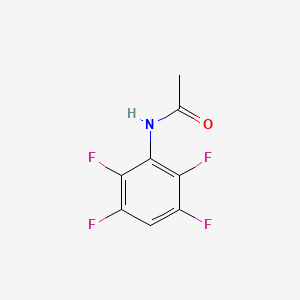
![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)
